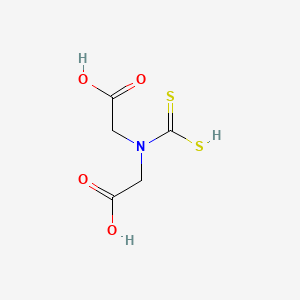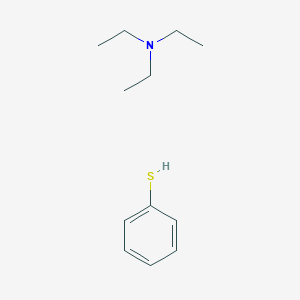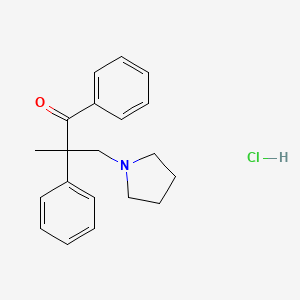![molecular formula C12H11FN+ B14668475 Pyridinium, 1-[(4-fluorophenyl)methyl]- CAS No. 46340-42-5](/img/structure/B14668475.png)
Pyridinium, 1-[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-[(4-fluorophenyl)methyl]- is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals . Pyridinium salts have been extensively studied due to their intriguing properties and wide range of applications in different fields.
Preparation Methods
The synthesis of pyridinium, 1-[(4-fluorophenyl)methyl]- typically involves the reaction of pyridine with a suitable benzyl halide, such as 4-fluorobenzyl chloride, under basic conditions . The reaction proceeds through the formation of a quaternary ammonium salt, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Pyridinium, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles to form substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine derivatives with reduced functional groups.
Scientific Research Applications
Pyridinium, 1-[(4-fluorophenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridinium, 1-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Pyridinium, 1-[(4-fluorophenyl)methyl]- can be compared with other similar compounds, such as:
Pyridine: A basic nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Quinolinium salts: Similar to pyridinium salts but with a fused benzene ring, used in the synthesis of heterocyclic compounds.
Pyridinium 1,4-zwitterions: These compounds are valued for their stability and efficiency in constructing heterocycles.
The uniqueness of pyridinium, 1-[(4-fluorophenyl)methyl]- lies in its specific structural features and the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
46340-42-5 |
|---|---|
Molecular Formula |
C12H11FN+ |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1 |
InChI Key |
BCOHQGUVFWKNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


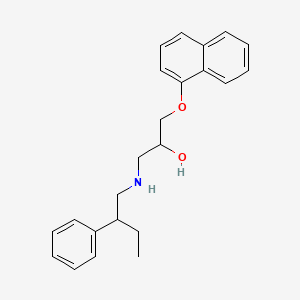

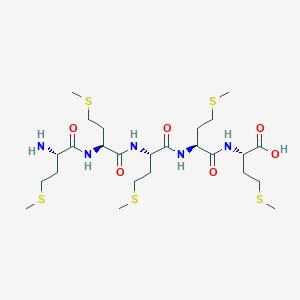
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
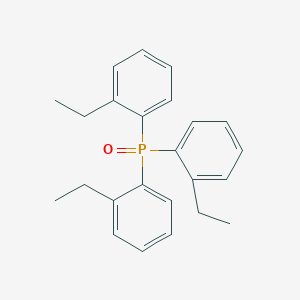


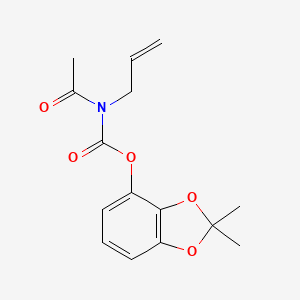
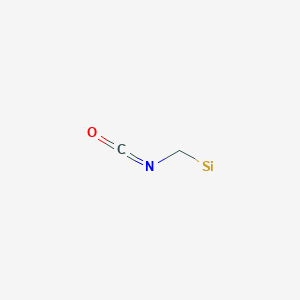
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
